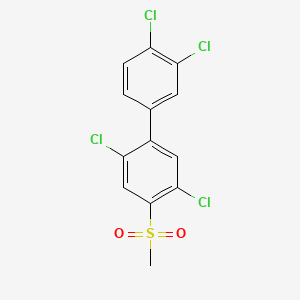

4-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl

Descripción general

Descripción

4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They have been widely used in various industrial applications due to their non-flammability, chemical stability, and insulating properties. PCBs are also known for their environmental persistence and potential health hazards .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl typically involves the chlorination of biphenyl followed by sulfonation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The sulfonation step involves the reaction of the chlorinated biphenyl with a sulfonating agent like sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of 4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms on the biphenyl rings undergo nucleophilic substitution under controlled conditions. Key pathways include:

-

Hydroxylation : Replacement of chlorine with hydroxyl groups in polar solvents (e.g., aqueous ethanol), forming hydroxylated derivatives such as 3'-OH-4-MeSO2-2,3',4',5-tetrachlorobiphenyl.

-

Dechlorination : Catalyzed by zero-valent iron or UV light, leading to partially dechlorinated products .

Metabolic Transformations

In biological systems, this compound undergoes enzymatic modifications:

-

Sulfation : Addition of sulfate groups to hydroxylated intermediates, observed in rat liver microsomes .

-

Methoxylation : Formation of methoxy derivatives via cytochrome P450-mediated reactions .

Key Findings:

-

Inhalation Exposure : Adolescent rats exposed to PCB52 (structurally similar) produced sulfated metabolites in the liver, lung, and serum within 4 hours .

-

Metabolite Stability : Sulfated derivatives exhibit prolonged half-lives compared to hydroxylated forms due to reduced enzymatic hydrolysis .

Fragmentation Pathways in Mass Spectrometry

Atmospheric pressure photoionization (APPI) tandem mass spectrometry reveals distinct fragmentation patterns:

Table 2: APPI-MS/MS Fragmentation Data

| Precursor Ion ([M − Cl + O]⁻) | Product Ions (m/z) | Fragmentation Pathway |

|---|---|---|

| 419.8 | 321.8 ([M−98]⁻) | Loss of CH3SO2 group |

| 419.8 | 293.8 ([M−126]⁻) | Loss of CH3SO2 + CO |

Observations:

-

Para-substituted MeSO2-CBs favor CO loss ([M−126]⁻), while meta-substituted congeners primarily lose CH3SO2 ([M−98]⁻) .

-

Fragmentation intensity correlates with solvent polarity, with toluene yielding higher signal stability .

Environmental Degradation

-

Photolysis : UV irradiation induces cleavage of the methylsulfonyl group, generating 2,3',4',5-tetrachlorobiphenyl

Aplicaciones Científicas De Investigación

Analytical Chemistry

- Reference Standard : 4-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl serves as a reference standard in analytical chemistry for the detection and quantification of PCBs. Its unique structure allows for differentiation from other PCB congeners during gas chromatography .

- Environmental Monitoring : The compound is utilized in environmental studies to monitor PCB contamination levels in various matrices such as soil, water, and biological tissues. Its persistence in the environment makes it a relevant target for assessing pollution sources and impacts .

Biological Research

- Toxicity Studies : Research has focused on the toxicological effects of this compound on biological systems. Studies have indicated that it can disrupt endocrine functions by mimicking or blocking hormone actions, potentially leading to adverse health effects such as carcinogenicity and reproductive toxicity .

- Metabolism Investigation : The metabolism of this compound has been studied to understand how it interacts with cytochrome P-450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins .

Medical Applications

- Endocrine Disruption Research : The compound is investigated for its role in endocrine disruption. It has been linked to alterations in estrogen signaling pathways, which can have implications for human health, particularly regarding reproductive health and cancer risk .

- Carcinogenicity Studies : There are ongoing studies examining the potential carcinogenic effects of PCBs like this compound. These studies aim to elucidate the mechanisms by which these compounds induce cellular changes leading to cancer .

Industrial Applications

- Material Development : In industrial settings, this compound is explored for developing materials with specific electrical and thermal properties due to its chemical stability and insulating characteristics. This application is particularly relevant in the manufacturing of electronic components .

Case Study 1: PCB Contamination in Human Populations

A significant epidemiological study investigated the effects of PCB exposure on human health in contaminated areas. The study found correlations between PCB levels and various health issues among populations exposed to high concentrations of PCBs, including those containing this compound .

Case Study 2: Environmental Impact Assessments

Research conducted on the environmental impact of PCBs highlighted the persistence of compounds like this compound in ecosystems. These assessments included evaluating bioaccumulation in aquatic organisms and subsequent effects on food webs .

Mecanismo De Acción

The mechanism of action of 4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl involves its interaction with cellular enzymes and receptors. The compound can be metabolized by cytochrome P-450 enzymes to form reactive intermediates that bind to DNA and proteins, leading to toxic effects. It can also disrupt endocrine function by mimicking or blocking hormone action .

Comparación Con Compuestos Similares

Similar Compounds

3,3’,4,4’-Tetrachlorobiphenyl: Another PCB with similar toxicological properties.

2,2’,5,5’-Tetrachlorobiphenyl: Known for its persistence in the environment.

4,4’-Bis(methylsulfonyl)-2,2’,5,5’-tetrachlorobiphenyl: A related compound with additional sulfonyl groups.

Uniqueness

4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is unique due to its specific chlorination pattern and the presence of a methylsulfonyl group. This structure influences its chemical reactivity, environmental behavior, and biological effects, making it distinct from other PCBs .

Actividad Biológica

4-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl (MeSO2-CB) is a chlorinated biphenyl derivative that has garnered attention due to its potential biological activities and toxicological implications. This compound is part of a larger class of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and adverse health effects. Understanding the biological activity of MeSO2-CB is crucial for assessing its impact on human health and ecosystems.

Chemical Structure and Properties

The chemical structure of this compound includes a biphenyl backbone with four chlorine substituents and a methylsulfonyl group. The presence of multiple chlorine atoms significantly influences its physicochemical properties, including solubility and reactivity.

Research indicates that MeSO2-CB interacts with various biological systems, primarily through the following mechanisms:

- Endocrine Disruption : MeSO2-CB has been shown to bind to estrogen receptors, potentially leading to endocrine disruption. This can result in altered reproductive functions and developmental issues in exposed organisms .

- Neurotoxicity : Studies have demonstrated that MeSO2-CB affects neuronal cells, leading to neurotoxic effects. It can disrupt cellular signaling pathways and induce oxidative stress, which may contribute to neurodegenerative diseases .

- Hepatotoxicity : In vitro studies have revealed that MeSO2-CB can enhance liver enzyme activities associated with detoxification processes, indicating potential hepatotoxic effects .

Toxicological Studies

Numerous toxicological studies have assessed the effects of MeSO2-CB on various biological systems. Key findings include:

- Cell Viability Assays : In primary astrocyte cultures, exposure to MeSO2-CB resulted in decreased cell viability at higher concentrations, demonstrating its cytotoxic potential .

- Animal Studies : In rodent models, exposure to MeSO2-CB has been associated with liver damage and alterations in lipid metabolism, reflecting its potential role in metabolic disorders .

Yusho Incident

Yu Cheng Incident

Similar to Yusho, the Yu Cheng incident involved PCB contamination resulting in significant health impacts on affected populations. Studies indicated that individuals exposed to contaminated rice oil developed various symptoms related to endocrine disruption and neurotoxicity, emphasizing the relevance of compounds like MeSO2-CB in public health contexts .

Data Tables

Propiedades

IUPAC Name |

1,4-dichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-6-10(15)8(5-12(13)17)7-2-3-9(14)11(16)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUKTDLZMGSALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220083 | |

| Record name | 1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69797-51-9 | |

| Record name | 1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069797519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.